molecular formula C7H3BrF3NO B6590100 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 488850-67-5

6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B6590100
CAS No.: 488850-67-5
M. Wt: 254
InChI Key:
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Description

6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the bromination of 4-(trifluoromethyl)pyridine followed by formylation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the pyridine ring. The formylation step can be achieved using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation: The major product is 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: The major product is 6-bromo-4-(trifluoromethyl)pyridine-2-methanol.

    Coupling Reactions: The products are often biaryl compounds.

Scientific Research Applications

6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and trifluoromethyl groups, which withdraw electron density from the pyridine ring. This makes the compound reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(trifluoromethyl)pyridine
  • 6-(trifluoromethyl)pyridine-2-carboxaldehyde
  • 6-methoxy-2-pyridinecarboxaldehyde

Uniqueness

6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde involves the bromination of 4-(trifluoromethyl)pyridine-2-carbaldehyde using bromine in acetic acid.", "Starting Materials": [ "4-(trifluoromethyl)pyridine-2-carbaldehyde", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 4-(trifluoromethyl)pyridine-2-carbaldehyde in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde as a yellow solid." ] }

CAS No.

488850-67-5

Molecular Formula

C7H3BrF3NO

Molecular Weight

254

Purity

95

Origin of Product

United States

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